D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-
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Overview
Description
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in peptide synthesis and proteomics studies due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- typically involves the protection of the amino group of D-tyrosine with a fluorenylmethyloxycarbonyl (Fmoc) group. The iodination of the tyrosine residue is achieved using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodinated tyrosine can be reduced to remove the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides are employed under basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used
Scientific Research Applications
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized peptides and proteins for research and commercial purposes .
Mechanism of Action
The mechanism of action of D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The fluorenylmethyloxycarbonyl group provides protection during synthesis, which is later removed to yield the active peptide or protein .
Comparison with Similar Compounds
Similar Compounds
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester: Another protected tyrosine derivative used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine: A similar compound used in peptide synthesis with a different amino acid.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: A protected phenylalanine derivative used in similar applications.
Uniqueness
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- is unique due to its iodinated tyrosine residue, which allows for specific chemical modifications and applications in peptide synthesis. The presence of the iodine atom provides additional reactivity compared to other protected amino acids .
Properties
Molecular Formula |
C24H20INO5 |
---|---|
Molecular Weight |
529.3 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C24H20INO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m1/s1 |
InChI Key |
UAVWFAFIRLEPJJ-JOCHJYFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)O)I)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)I)C(=O)O |
Origin of Product |
United States |
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